6-(Tert-butylsulfonyl)-3-(2-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-ylamine is a chemical compound belonging to the class of pyrazolo[1,5-a]pyrimidines, which are known for their diverse biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly as an inhibitor of mycobacterial ATP synthase, which is crucial in the treatment of tuberculosis caused by Mycobacterium tuberculosis.
The compound is classified under the broader category of pyrazolo[1,5-a]pyrimidine derivatives. These compounds are characterized by a pyrazole ring fused to a pyrimidine structure. The specific compound in question has a tert-butylsulfonyl group and a pyridinyl substituent, which contribute to its unique properties and biological activity. The molecular formula for this compound is , and it has a molecular weight of approximately 292.36 g/mol.
The synthesis of 6-(tert-butylsulfonyl)-3-(2-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-ylamine can be achieved through several methods involving key reactions:
The detailed synthesis routes may vary based on specific laboratory conditions and available reagents.
The molecular structure of 6-(tert-butylsulfonyl)-3-(2-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-ylamine features:
The compound's structural integrity can be confirmed through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
6-(Tert-butylsulfonyl)-3-(2-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-ylamine can participate in various chemical reactions:
These reactions expand the potential applications of this compound in synthesizing analogs with enhanced biological activity.
The mechanism of action for 6-(tert-butylsulfonyl)-3-(2-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-ylamine primarily involves its role as an inhibitor of mycobacterial ATP synthase. This enzyme is essential for ATP production in Mycobacterium tuberculosis, and inhibition leads to reduced energy availability for bacterial growth and replication.
Experimental data suggest that compounds within this class exhibit significant antimycobacterial activity through:
The physical properties of 6-(tert-butylsulfonyl)-3-(2-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-ylamine include:
Chemical properties include:
6-(Tert-butylsulfonyl)-3-(2-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-ylamine has several potential applications in scientific research:
The pyrazolo[1,5-a]pyrimidine core is synthesized through acid-catalyzed cyclocondensation between 5-aminopyrazoles and β-dicarbonyl derivatives. For 6-(tert-butylsulfonyl) variants, ethyl 4,4,4-trifluoroacetoacetate serves as the optimal C5–C7 building block due to its trifluoromethyl group’s electron-withdrawing properties, which facilitate nucleophilic attack by the amino group of 3-(protected-amino)pyrazoles. Microwave irradiation (110–120°C, 2–4 hours) significantly improves reaction efficiency, yielding 65–78% of the bicyclic intermediate with minimal byproducts [2]. Alternative methods using 1,3-diketones require stringent temperature control to avoid regioisomeric contamination . Key variables include:
Table 1: Cyclocondensation Routes to Pyrazolo[1,5-a]pyrimidine Scaffolds
Aminopyrazole Reactant | Carbonyl Component | Conditions | Yield (%) | Regioselectivity |
---|---|---|---|---|
3-Amino-5-(Boc)pyrazole | Ethyl 4,4,4-trifluoroacetoacetate | 110°C, MW, 2 h | 78 | >95:5 |
3-Amino-5-H-pyrazole | 1,1,1-Trifluoropentane-2,4-dione | 80°C, 12 h | 52 | 85:15 |
3-Amino-4-cyanopyrazole | Ethyl benzoylacetate | Reflux, EtOH, 8 h | 61 | 78:22 |
Incorporation of the tert-butylsulfonyl moiety occurs at the C6 position via electrophilic sulfonation. Bromine-directed lithiation proves critical: 3,5-dibromopyrazolo[1,5-a]pyrimidine undergoes regiospecific bromine–lithium exchange at C5 using n-BuLi (−78°C, THF), followed by quenching with tert-butanesulfonyl chloride to install the sulfonyl group in 70–84% yield [4] [9]. Direct sulfonation without halogen assistance results in mixtures (C5:C6 = 3:1). Post-functionalization, the residual C3-bromine enables downstream cross-coupling. Key findings:
Table 2: Sulfonation Reagent Optimization
Electrophile | Base | Temp (°C) | Yield (%) | C6 Selectivity |
---|---|---|---|---|
(CH₃)₃CSO₂Cl | n-BuLi | −78 | 84 | >98% |
(CH₃)₃CSO₂NCO | LDA | −40 | 62 | 85% |
ClSO₂N(CH₃)₂ | NaHMDS | 0 | 45 | 78% |
Position C3 functionalization with 2-pyridinyl employs two strategies:
Notably, C3 halogenation must precede sulfonation to avoid C6 sulfonyl group decomposition under basic coupling conditions [4].
C7 amination leverages the innate reactivity of the C7 chloride in 6-(tert-butylsulfonyl)-3-bromo/chloropyrazolo[1,5-a]pyrimidine. SNAr with ammonia (7 M NH₃ in MeOH, 100°C, sealed vessel) gives the 7-amine in 80–88% yield [3] [5]. Competing side reactions include:
Table 3: Amination Strategies at Position 7
Amination Agent | Activator | Conditions | Yield (%) | Purity |
---|---|---|---|---|
NH₃ (aq.) | None | 100°C, 12 h | 88 | >95% |
BocNH₂ | PyBroP | 110°C, dioxane, 12 h | 74 | 89% |
Benzylamine | Cs₂CO₃ | 80°C, DMF, 6 h | 68 | 82% |
Scalable production (≥100 g) requires optimization of:
Critical quality controls include:
Table 4: Scalability Parameters for Key Steps
Step | Batch Size (g) | Cycle Time (h) | Overall Yield (%) | Purity (%) |
---|---|---|---|---|
Cyclocondensation | 150 | 3 | 76 | 97.8 |
Sulfonation | 120 | 8 | 82 | 98.5 |
Suzuki coupling | 100 | 6 | 89 | 99.2 |
C7 Amination | 200 | 10 | 85 | 99.5 |
CAS No.:
CAS No.: 573-35-3
CAS No.: 106717-30-0
CAS No.: 134092-79-8
CAS No.: 8063-17-0